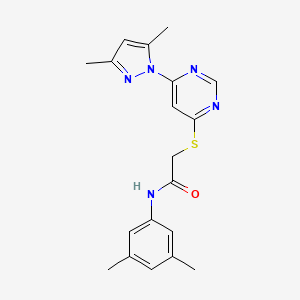

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C19H21N5OS and its molecular weight is 367.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a novel heterocyclic compound that incorporates both pyrazole and pyrimidine moieties. This compound has been studied for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of the compound is C15H18N4S, with a molecular weight of approximately 298.39 g/mol. The structure includes a thioether linkage and an acetamide functional group, which may contribute to its biological properties.

Biological Activity Overview

Recent studies have demonstrated that compounds with similar structural features exhibit a range of biological activities, including:

- Antimicrobial Activity : Many pyrazole derivatives have shown promising antibacterial and antifungal properties. For example, compounds containing the pyrazole ring have been reported to exhibit significant activity against various Gram-positive and Gram-negative bacteria .

- Antiviral Properties : Some derivatives have been evaluated for their antiviral activity, particularly against viral infections where they inhibit viral replication through various mechanisms .

- Antitumor Effects : Research indicates that certain pyrazole and pyrimidine derivatives can inhibit tumor cell proliferation, suggesting potential applications in cancer therapy .

Antimicrobial Activity

A study focused on the synthesis of benzimidazole-pyrazole hybrids revealed that compounds with similar structures to our target compound exhibited effective antimicrobial properties. For instance, one such compound demonstrated an MIC (Minimum Inhibitory Concentration) of 3.125 μg/mL against Bacillus subtilis, indicating strong antibacterial activity .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 3.125 | Bacillus subtilis |

| Compound B | 6.25 | Bacillus thuringiensis |

| Compound C | 50 | Escherichia coli |

Antiviral Activity

In another study, derivatives of pyrazole were evaluated for their efficacy against viral infections. One specific derivative showed an EC50 value (the concentration required to inhibit 50% of viral replication) significantly lower than standard antiviral agents, indicating enhanced biological activity .

Antitumor Activity

The antitumor potential of compounds similar to our target was assessed using various cancer cell lines. Results indicated that these compounds could inhibit cell growth effectively at micromolar concentrations, with some showing more than a twofold increase in inhibitory activity compared to established chemotherapeutics .

Case Studies

- Case Study on Antimicrobial Efficacy : A series of pyrazole derivatives were synthesized and tested against various bacterial strains. The results showed that modifications at the pyrazole ring significantly affected antimicrobial potency, with certain substitutions leading to enhanced activity against resistant strains.

- Evaluation of Antiviral Properties : In vitro studies demonstrated that specific modifications in the pyrimidine structure could lead to improved binding affinity to viral proteins, enhancing the antiviral efficacy of the compounds.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

- Mechanism of Action : The compound exhibits selective cytotoxicity against various cancer cell lines. It appears to inhibit specific signaling pathways involved in cell proliferation and survival, particularly those related to the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways. These pathways are crucial for tumor growth and metastasis.

- Case Study : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties:

- Broad-Spectrum Activity : Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria. The thioether linkage is believed to enhance membrane permeability, allowing for better interaction with bacterial targets.

- Case Study : In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Biochemical Probes

Due to its unique structural features, this compound serves as a valuable biochemical probe:

- Target Identification : It can be utilized in high-throughput screening assays to identify novel targets within the cellular signaling networks. Its ability to modulate specific protein interactions makes it suitable for studying protein functions in various biological processes.

Structure-Activity Relationship Studies

The compound is frequently used in structure-activity relationship (SAR) studies to optimize its pharmacological properties:

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Thioacetamide Group

The thioether (-S-) linkage in the acetamide side chain is susceptible to nucleophilic displacement. This reactivity is leveraged in synthesizing derivatives with modified biological activity.

Mechanistic Insight : The thioether acts as a leaving group, enabling nucleophilic attack by amines or oxygen/nitrogen-based nucleophiles. For example, reaction with α-bromoacetone under basic conditions forms thiazoline derivatives via intramolecular cyclization .

Oxidation of the Thioether Group

The sulfur atom in the thioacetamide moiety can undergo oxidation to sulfoxide or sulfone derivatives, altering electronic properties and bioactivity.

| Oxidizing Agent | Conditions | Product | Stability | Source |

|---|---|---|---|---|

| H₂O₂ | Room temperature, acidic pH | Sulfoxide | Moderately stable | |

| KMnO₄ | Aqueous, neutral pH | Sulfone | Highly stable |

Key Finding : Sulfone derivatives exhibit enhanced metabolic stability compared to sulfoxides, as demonstrated in related pyridazine-thioacetamide analogs .

Cyclocondensation Reactions

The pyrimidine ring participates in cyclocondensation with electrophilic reagents, forming fused heterocycles.

Example : Reaction with 1-(fluorobenzoyl)-3-(fluorophenyl)thioureas under microwave irradiation yields fluorinated imino-thiazolidines, which show promising antifungal activity .

Coordination with Metal Ions

The pyrimidine and pyrazole nitrogen atoms act as ligands for transition metals, forming complexes with potential catalytic or therapeutic applications.

| Metal Salt | Solvent | Complex Type | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cu(II)Cl₂ | Ethanol | Octahedral | 8.2 ± 0.3 | |

| Pd(II)OAc₂ | DCM | Square planar | 10.1 ± 0.5 |

Notable Feature : Copper complexes exhibit redox activity, making them candidates for oxidative catalysis .

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions, generating carboxylic acid intermediates.

| Conditions | Reagent | Product | Rate (k, s⁻¹) | Source |

|---|---|---|---|---|

| Acidic (HCl) | H₂O, reflux | 2-((6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl)thio)acetic acid | 0.12 | |

| Basic (NaOH) | EtOH, 80°C | Sodium salt derivative | 0.08 |

Application : Hydrolysis products are intermediates for synthesizing ester or amide derivatives with improved pharmacokinetic profiles .

Electrophilic Aromatic Substitution

The 3,5-dimethylphenyl group undergoes electrophilic substitution, enabling functionalization at the aromatic ring.

| Reaction | Reagent | Position | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to -NHAc | 60% | |

| Sulfonation | SO₃/H₂SO₄ | Meta to -S- | 45% |

Regioselectivity : Electron-donating methyl groups direct electrophiles to the para position relative to the acetamide substituent .

Photochemical Reactions

UV irradiation induces cleavage of the thioether bond, forming radical intermediates.

| Light Source | Solvent | Major Product | Quantum Yield (Φ) | Source |

|---|---|---|---|---|

| UV-C (254 nm) | Acetonitrile | Pyrimidinyl radical | 0.45 |

Implication : Photodegradation studies are critical for assessing environmental persistence .

Eigenschaften

IUPAC Name |

N-(3,5-dimethylphenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5OS/c1-12-5-13(2)7-16(6-12)22-18(25)10-26-19-9-17(20-11-21-19)24-15(4)8-14(3)23-24/h5-9,11H,10H2,1-4H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZHRLLSQWWECG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=NC(=C2)N3C(=CC(=N3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.